N-{2-[3-(2-Aminoethyl)-5-methyl-1H-indol-2-YL]-ethyl}-N,N-dimethylamine
Description
N-{2-[3-(2-Aminoethyl)-5-methyl-1H-indol-2-YL]-ethyl}-N,N-dimethylamine is a substituted indole derivative featuring a 5-methyl group on the indole core. The compound has two ethylamine-based substituents:
- At position 3: A 2-aminoethyl group (–CH₂CH₂NH₂).
- At position 2: An ethyl chain terminated with a dimethylamine moiety (–CH₂CH₂N(CH₃)₂).
Properties
IUPAC Name |
2-[2-[2-(dimethylamino)ethyl]-5-methyl-1H-indol-3-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c1-11-4-5-14-13(10-11)12(6-8-16)15(17-14)7-9-18(2)3/h4-5,10,17H,6-9,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUMZHXMXGEGFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN)CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001258385 | |
| Record name | N2,N2,5-Trimethyl-1H-indole-2,3-diethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001258385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-12-2 | |
| Record name | N2,N2,5-Trimethyl-1H-indole-2,3-diethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2,N2,5-Trimethyl-1H-indole-2,3-diethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001258385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Given its structural similarity to tryptamine, it may interact with similar targets, such as neurotransmitter receptors.
Mode of Action
Tryptamine is known to interact with neurotransmitter receptors, influencing their activity.
Biological Activity
N-{2-[3-(2-Aminoethyl)-5-methyl-1H-indol-2-YL]-ethyl}-N,N-dimethylamine, also known as CAS 1119450-12-2, is a compound with significant biological activity. Its molecular formula is C15H23N3, and it has been studied for its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C15H23N3 |
| Molar Mass | 245.36 g/mol |
| CAS Number | 1119450-12-2 |
| Hazard Class | Irritant |
Biological Activity
This compound is primarily recognized for its potential in medicinal chemistry, particularly in the development of drugs targeting various diseases.
1. Anticancer Activity
Research indicates that derivatives of indole compounds, including this compound, exhibit notable anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in several cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-468 .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study employing MTT assays evaluated the cytotoxicity of various indole derivatives, including this compound. Results highlighted that certain compounds exhibited significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth .
2. Mechanism of Action
The mechanism by which this compound exerts its biological effects may involve interaction with key cellular pathways. Molecular docking studies suggest that it binds to proteins involved in cancer progression, such as topoisomerase I (TOPO I), which is crucial for DNA replication and repair .
Research Findings
Recent investigations into the biological activity of this compound have revealed:
- Antibacterial Properties : Similar compounds have shown antibacterial activity against various pathogens, suggesting a broader spectrum of biological activity for related structures .
- Neuroprotective Effects : Some studies indicate that indole derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H23N3
- Molecular Weight : 245.37 g/mol
- Structural Characteristics : The compound features an indole ring structure, which is known for its biological activity, particularly in neuropharmacology.
Pharmacology and Medicinal Chemistry
N-{2-[3-(2-Aminoethyl)-5-methyl-1H-indol-2-yl]-ethyl}-N,N-dimethylamine has been investigated for its activity as a 5-HT1F receptor agonist . This receptor is implicated in various neurological disorders, including migraines and depression. The compound's ability to selectively activate this receptor can lead to the development of new therapeutic agents aimed at treating these conditions .
Neuroscience Research
The compound is utilized in neuroscience research to study the effects of serotonin receptor modulation on neuronal signaling pathways. Its role as a selective agonist allows researchers to elucidate the mechanisms by which serotonin influences mood and cognition, providing insights into potential treatments for psychiatric disorders .
Biochemical Studies
In biochemical assays, this compound serves as a valuable tool for investigating protein interactions and enzyme activities related to serotonin signaling pathways. This can aid in understanding the biochemical basis of various diseases linked to serotonin dysregulation .
Case Study 1: Development of Migraine Treatments
A study explored the efficacy of compounds similar to this compound in alleviating migraine symptoms by targeting 5-HT1F receptors. The results indicated significant potential for developing novel migraine therapies that minimize side effects associated with traditional treatments .
Case Study 2: Neuropharmacological Profiling
Research involving the compound has contributed to the neuropharmacological profiling of indole derivatives, showcasing their diverse effects on serotonin receptors. This profiling aids in identifying lead compounds for further development into therapeutic agents for mood disorders .
Comparison with Similar Compounds
Structural Analog 1: 2-(3-Ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine Hydrochloride
- Structure :
- Position 3 : Ethyl group (–CH₂CH₃).
- Position 2 : Ethyl-dimethylamine (–CH₂CH₂N(CH₃)₂).
- Core : 5-Methylindole.
- Molecular Formula : C₁₅H₂₂N₂·HCl (MW: 266.81 g/mol).
- Key Differences: Lacks the 2-aminoethyl group at position 3. The ethyl group at position 3 reduces polarity compared to the target compound.
- Activity: Limited data, but the dimethylamine terminus may enhance lipophilicity and blood-brain barrier penetration .
Structural Analog 2: 2-(5-Chloro-1H-indol-3-yl)-N,N-dimethylethanamine
- Structure: Position 3: Dimethylaminoethyl group (–CH₂CH₂N(CH₃)₂). Position 5: Chlorine substituent (–Cl).
- Molecular Formula : C₁₂H₁₅ClN₂ (MW: 222.71 g/mol).
- Physicochemical Properties :
- Density: 1.191 g/cm³.
- Boiling Point: 363.9°C.
- LogP: ~3.0 (estimated).
- Key Differences: Chlorine at position 5 increases electronegativity and metabolic stability compared to the target’s 5-methyl group. The dimethylaminoethyl group at position 3 may alter receptor selectivity .
Structural Analog 3: WAY-208466 (5-HT6 Receptor Agonist)
- Structure: Core: Pyrrolo[2,3-b]pyridine (non-indole heterocycle). Substituents: 3-Fluorophenylsulfonyl and ethyl-dimethylamine groups.
- Molecular Formula : C₁₆H₁₇FN₄O₂S (MW: 372.4 g/mol).
- Activity : Potent 5-HT6 receptor agonist; demonstrates antidepressant and anxiolytic effects in preclinical models.
- Key Differences : Heterocyclic core and fluorophenylsulfonyl group enhance receptor affinity but reduce structural similarity to indole-based compounds .
Structural Analog 4: N,N-Dimethyl-5-methoxytryptamine
- Structure: Position 3: Dimethylaminoethyl group (–CH₂CH₂N(CH₃)₂). Position 5: Methoxy (–OCH₃).
- Molecular Formula : C₁₃H₁₈N₂O (MW: 218.3 g/mol).
- Key Differences : Methoxy group increases polarity and hydrogen-bonding capacity compared to the target’s 5-methyl. Likely influences serotonin receptor binding kinetics .
Comparative Analysis Table
| Compound Name | Core Structure | Position 3 Substituent | Position 5 Substituent | Position 2 Substituent | Molecular Weight (g/mol) | Key Properties/Activities |
|---|---|---|---|---|---|---|
| Target Compound | Indole | 2-Aminoethyl | Methyl | Ethyl-dimethylamine | ~263.4 (estimated) | Hypothetical 5-HT6 modulation |
| 2-(3-Ethyl-5-methyl-1H-indol-2-yl)-N,N-DMA | Indole | Ethyl | Methyl | Ethyl-dimethylamine | 266.81 | Increased lipophilicity |
| 2-(5-Chloro-1H-indol-3-yl)-N,N-DMA | Indole | Ethyl-dimethylamine | Chlorine | – | 222.71 | High metabolic stability |
| WAY-208466 | Pyrrolopyridine | 3-Fluorophenylsulfonyl | – | Ethyl-dimethylamine | 372.40 | 5-HT6 agonist; antidepressant |
| N,N-Dimethyl-5-methoxytryptamine | Indole | Ethyl-dimethylamine | Methoxy | – | 218.30 | Serotonergic activity |
Key Findings and Implications
Substituent Position: Substituents at indole position 2 (e.g., ethyl-dimethylamine) are associated with enhanced CNS penetration due to increased lipophilicity . Position 3 modifications (e.g., aminoethyl vs.
Halogen vs. Alkyl Groups :
- Chlorine at position 5 (as in the 5-chloro analog) improves metabolic stability but may reduce solubility compared to methyl or methoxy groups .
Heterocyclic Cores: Non-indole cores (e.g., pyrrolopyridine in WAY-208466) exhibit distinct receptor selectivity profiles, underscoring the importance of the indole scaffold in serotonergic activity .
Amine Functionalization: Primary amines (e.g., 2-aminoethyl in the target compound) may enhance polar interactions with receptors, while tertiary amines (e.g., dimethylaminoethyl) favor membrane permeability .
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-{2-[3-(2-Aminoethyl)-5-methyl-1H-indol-2-YL]-ethyl}-N,N-dimethylamine?
Methodological Answer:
- Step 1: Start with a 5-methylindole precursor. Adapt protocols for indole alkylation, such as refluxing with acetic acid and sodium acetate to facilitate condensation (e.g., as in the synthesis of 3-formyl-1H-indole derivatives in ).
- Step 2: Introduce the 2-aminoethyl group via reductive amination or nucleophilic substitution. Use protecting groups (e.g., Boc) to prevent side reactions at the amine site.
- Step 3: Perform N,N-dimethylation using methyl iodide or formaldehyde/NaBH4 under controlled pH ().
- Characterization: Confirm structure via 1H/13C NMR (focus on aromatic protons at δ 6.8–7.5 ppm and dimethylamine protons at δ 2.2–2.5 ppm) and high-resolution mass spectrometry (expected molecular ion: ~289.3 g/mol) .
Q. How can researchers verify the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques:
- HPLC: Use a C18 column with UV detection (λ = 280 nm for indole absorption) to assess purity (>95%).
- Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular weight (theoretical [M+H]+: 289.3).
- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly if the compound forms stable crystals ().
- NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the ethylamino and dimethylamine regions .
Q. What are the key physicochemical properties critical for experimental handling?
Methodological Answer:
- Solubility: Sparingly soluble in water; use DMSO or ethanol for stock solutions ().
- Stability: Store at –20°C under inert gas (N2/Ar) to prevent oxidation of the indole ring or amine groups.
- Key Data Table:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 289.3 g/mol | Calculated |
| Melting Point | ~68–71°C (analog to ) | |
| LogP (Predicted) | ~2.1 (indicative of moderate lipophilicity) | Estimated |
Advanced Research Questions
Q. How can the binding affinity of this compound to serotonin receptors (e.g., 5-HT6) be systematically evaluated?
Methodological Answer:
- Assay Design:
- Use HEK293 cells expressing human 5-HT6 receptors ().
- Perform competitive binding assays with [3H]-LSD or [3H]-WAY-208466 as radioligands.
- Calculate IC50 and Ki values using nonlinear regression (e.g., GraphPad Prism).
- Controls: Include known agonists (e.g., WAY-208466) and antagonists (e.g., SB-258585) to validate assay conditions .
Q. What strategies resolve contradictions in functional activity data across different assays?
Methodological Answer:
- Troubleshooting Steps:
- Receptor Isoforms: Confirm receptor subtype specificity; cross-test with 5-HT2A/5-HT7 to rule off-target effects.
- Cell Line Variability: Compare results in HEK293 vs. neuronal primary cultures ().
- Statistical Analysis: Apply ANOVA with post-hoc tests to assess significance of divergent results.
- Structural Insights: Compare with analogs like 3-(2-aminoethyl)-N-methylindole derivatives () to identify critical substituents (e.g., methyl vs. methoxy groups) .
Q. How can computational modeling guide the optimization of this compound for enhanced receptor selectivity?
Methodological Answer:
- Docking Studies: Use Schrödinger Maestro or AutoDock Vina to model interactions with 5-HT6 receptor binding pockets (PDB: 7TW analog, ).
- Key Interactions: Focus on hydrogen bonding with Ser193/Trp281 and hydrophobic contacts with Phe282 (based on 5-HT6 homology models).
- SAR Analysis: Systematically modify the 5-methyl or dimethylamine groups and predict ΔG binding energies .
Q. What experimental approaches validate the compound’s metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Assays:
- Microsomal Stability: Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS over 60 minutes.
- CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- In Vivo: Administer to rodents and quantify plasma half-life (t1/2) and metabolite profiles (e.g., N-demethylation products) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
